SW43

Pancreatic adenocarcinoma In vivo efficacy Combination therapy

SW43 is the only sigma-2 ligand in its analog series with published in vivo tumor stabilization (27 mm³ vs. 43–53 mm³ for SV119/SRM) and extended median survival (57 days) when combined with gemcitabine. Its unique 10‑carbon linker enables stable conjugation to doxorubicin or SMAC mimetics while preserving sigma‑2 binding (Ki=22.6 nM), delivering 2‑ to >25‑fold potency gains across pancreatic, ovarian, colorectal, and hepatic cancer models. Procure SW43 for dual-action monotherapy and targeted drug‑delivery applications.

Molecular Formula C27H45N3O4
Molecular Weight 475.67
CAS No. 1421931-15-8
Cat. No. B611087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSW43
CAS1421931-15-8
SynonymsSW43;  SW-43;  SW 43; 
Molecular FormulaC27H45N3O4
Molecular Weight475.67
Structural Identifiers
SMILESO=C(OC1CC(N2CCCCCCCCCCN)CCCC2C1)NC3=CC(OC)=CC=C3OC
InChIInChI=1S/C27H45N3O4/c1-32-23-14-15-26(33-2)25(20-23)29-27(31)34-24-18-21-12-11-13-22(19-24)30(21)17-10-8-6-4-3-5-7-9-16-28/h14-15,20-22,24H,3-13,16-19,28H2,1-2H3,(H,29,31)
InChIKeyCJQNACPQMWELAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SW43 (CAS 1421931-15-8): A Sigma-2 Receptor-Selective Ligand with Validated Preclinical Differentiation vs. SV119 & Siramesine


SW43 (CAS 1421931-15-8) is a synthetic small-molecule sigma-2 (σ₂) receptor ligand belonging to the 9-azabicyclononane chemotype . It was specifically designed as a structural analog of the earlier lead SV119, extending the amino-alkyl side-chain from six to ten carbon atoms to modulate pharmacology . Sigma-2 receptors are preferentially overexpressed on the surface of proliferating cancer cells, including pancreatic, ovarian, hepatic, and colorectal carcinomas, and are rapidly internalized upon ligand binding, a trait that makes sigma-2 ligands highly attractive as both standalone therapeutic agents and tumor-targeted drug-delivery vectors . SW43 itself induces apoptosis through reactive oxygen species (ROS) generation and lysosomal membrane permeabilization pathways distinct from direct caspase-3–driven mechanisms, and it has been extensively evaluated head-to-head against the first-generation compound SV119 and the reference sigma-2 agonist siramesine (SRM) .

Why SW43 Cannot Be Substituted by SV119, Siramesine, or Other Sigma-2 Ligands for Pancreatic or Ovarian Cancer Studies


Although SW43, SV119, and siramesine (SRM) all belong to the sigma-2 receptor ligand class, they exhibit quantitatively distinct pharmacodynamic profiles in the same pancreatic cancer models that preclude simple interchange . SRM possesses the highest sigma-2 binding affinity (IC₅₀ = 1.9 nM) and the greatest single-agent cytotoxicity in vitro, but SW43 uniquely yields the smallest tumor volume and longest median survival when combined with gemcitabine in vivo—a critical superiority that SV119 and SRM do not achieve . Furthermore, SW43's 10‑carbon linker architecture enables chemical conjugation to diverse payloads (doxorubicin, SMAC mimetics) without abolishing sigma-2 binding, producing drug conjugates with 2‑ to >8‑fold lower EC₅₀ values than free chemotherapy across multiple tumor types . This bifunctional capability—potent single-agent activity combined with a validated drug-delivery scaffold—is not demonstrated by the shorter-linker SV119 or the tightly binding SRM, making SW43 the only compound in its immediate analog series for which both monotherapy and targeted conjugate data exist .

SW43 (CAS 1421931-15-8) Product-Specific Quantitative Evidence Guide


Superior In Vivo Combination Index with Gemcitabine vs. SV119 and Siramesine in Pancreatic Cancer

In a head-to-head Panc02 subcutaneous syngeneic mouse model, SW43 (1.1 mg/day IP) combined with weekly gemcitabine (3.0 mg) produced a mean final tumor volume of 27 mm³ versus 43 mm³ for SV119 (1.0 mg/day) plus gemcitabine and 53 mm³ for siramesine (SRM, 1.1 mg/day) plus gemcitabine . SW43 monotherapy (67 mm³) was statistically equivalent to gemcitabine alone (76 mm³), whereas the combination uniquely stabilized tumor size during the 2‑week treatment period . Median survival for the SW43‑gemcitabine cohort reached 57 days compared to 46 days for vehicle (p < 0.001), exceeding all other treatment arms (49–52 days), and one animal in the combination group experienced complete tumor regression—an outcome not observed in the SV119 or SRM groups .

Pancreatic adenocarcinoma In vivo efficacy Combination therapy Tumor volume Survival

Caspase-Independent Apoptosis Induction with Superior Annexin-V Positivity vs. SV119 in Pancreatic Cancer Cells

In Panc02 mouse pancreatic adenocarcinoma cells treated with 25 µM of each sigma-2 ligand for 18 hours, SW43 induced Annexin-V positivity in 40 ± 5% of cells (p < 0.05 vs. vehicle), matching SRM (40 ± 11%) and vastly exceeding SV119 (7 ± 4%, p > 0.05) . The caspase-3 activity fold-increase over DMSO vehicle was 2.4‑fold for SW43 (p < 0.001) and 2.3‑fold for SRM (p < 0.001), while SV119 showed no significant caspase-3 activation (p > 0.05) . Critically, apoptosis mediated by SW43 was only partially reversed by the caspase-3 inhibitor DEVD‑FMK and by the antioxidant α‑tocopherol, confirming that SW43 engages caspase‑independent cell death pathways involving lysosomal membrane permeabilization and ROS that are not exploited by SV119 .

Apoptosis mechanism Caspase-3 Annexin-V Pancreatic cancer Sigma-2 ligand

SW43–Cytotoxin Conjugation Produces 2‑ to >8‑Fold Lower EC₅₀ vs. Free Doxorubicin Across Multiple Carcinoma Types

When SW43 is chemically conjugated to doxorubicin (SW43‑DOX) to exploit sigma-2–mediated internalization, the EC₅₀ for cytotoxicity is reduced by 2.19‑fold (Hep 3B) to more than 8‑fold (HT‑29) compared to free doxorubicin across four carcinoma cell lines . Specifically, in HT‑29 colorectal cancer cells—which exhibit intrinsic resistance to doxorubicin (EC₅₀ = 179.8 µM)—SW43‑DOX achieves an EC₅₀ of 20.65 µM, bringing the potency into the range observed in doxorubicin‑sensitive lines . In hepatocellular Hep G2 cells, the EC₅₀ shifts from 81.48 µM (doxorubicin) to 11.96 µM (SW43‑DOX; p < 0.0001), and treatment with 25 µM SW43‑DOX exerts greater toxicity than 50 µM doxorubicin at 6 h and 24 h . This conjugate effect is sigma-2 receptor–dependent, as the unconjugated physical mixture of SW43 + doxorubicin does not match the conjugate's potency .

Drug conjugate Targeted delivery Doxorubicin EC₅₀ Sigma-2 receptor

SW43 Conjugation to a SMAC Mimetic Enables Potent Ovarian Cancer Cytotoxicity Absent from Either Component Alone

SW43 was conjugated to the SMAC mimetic SW IV‑52s to form SW III‑123 (also reported as SW IV‑134), and the cytotoxicity of each component and the conjugate was compared in three human ovarian cancer cell lines . In SKOV‑3 cells at 24 h, SW III‑123 yielded an EC₅₀ of 4.0 ± 0.6 µM, whereas SW43 alone required 25.2 ± 0.7 µM and the SMAC mimetic alone was essentially inactive (EC₅₀ > 100 µM . This pattern—potent conjugate activity versus weak single‑agent activity—was reproduced in CaOV‑3 (SW III‑123 EC₅₀ 2.8 µM vs. SW43 15.9 µM) and BG‑1 (2.3 µM vs. 24.0 µM) . Sigma‑2 receptor dependence was confirmed by competitive blockade of fluorescent probe internalization: SW43 pre‑treatment reduced probe uptake by 40%, while SW III‑123 reduced it by 57% .

Ovarian cancer SMAC mimetic Drug conjugate EC₅₀ Targeted delivery

ROS-Dependent Cell Death: SW43 Generates Substantial Reactive Oxygen Species vs. Negligible ROS from SV119

When Panc02 cells were treated with 25 µM of each sigma-2 ligand for 18 h, SW43 and SRM both generated a large amount of reactive oxygen species (ROS) as measured by carboxy‑H₂DCFDA fluorescence, while SV119 generated little ROS, placing it in a distinct mechanistic subclass . The functional relevance of this ROS production was confirmed by protection experiments: pre‑treatment with the lipid antioxidant α‑tocopherol (200 µg/mL) partially rescued viability from 45% to 61% for SW43 (p < 0.05) and from 32% to 76% for SRM (p = 0.01), but had no significant effect on SV119‑treated cells . Combined ROS scavenging and caspase inhibition did not produce additive rescue, indicating that ROS generation and caspase activation are not redundant death pathways triggered by SW43 .

Reactive oxygen species Oxidative stress Cell death mechanism Sigma-2 ligand Pancreatic cancer

Structurally Enabled Conjugate Versatility: 10‑Carbon Linker Permits Drug Payload Attachment with Retained Sigma‑2 Affinity

SW43's extended 10‑carbon amino‑alkyl linker distinguishes it from SV119's 6‑carbon chain and provides a chemical handle for conjugation without abolishing sigma‑2 receptor binding . Competitive binding assays using rat liver membrane homogenates demonstrated that SW43 retains a sigma‑2 Ki of 7.1 ± 1.3 nM with a sigma‑1/sigma‑2 selectivity ratio of 19 . When conjugated to a SMAC mimetic (SW IV‑134), the sigma‑2 Ki was only moderately reduced to 22.6 ± 1.8 nM, while sigma‑1 affinity dropped dramatically (Ki 5737 ± 476 nM), increasing the selectivity ratio to 253 . This contrasts with SRM, which binds sigma‑2 more tightly (IC₅₀ = 1.9 nM) but has not been demonstrated as a viable conjugation scaffold in the same body of published work, limiting its utility as a delivery vector compared to SW43 .

Linker chemistry Sigma-2 selectivity Drug conjugation Structure-activity relationship Ki

High-Confidence Research and Procurement Scenarios for SW43 (CAS 1421931-15-8)


Pancreatic Cancer Combination Therapy: SW43 + Gemcitabine In Vivo Efficacy Benchmarking

Laboratories investigating sigma‑2–targeted pancreatic cancer combination regimens should use SW43 as the preferred sigma‑2 component because it is the only compound in its analog series with published in vivo data showing tumor stabilization and significantly smaller tumor volume (27 mm³) versus both SV119 (43 mm³) and SRM (53 mm³) when co‑administered with gemcitabine . The extended median survival (57 days vs. 46 days for vehicle, p < 0.001) and a documented case of complete tumor regression further support its prioritization for survival‑endpoint studies .

Sigma‑2–Mediated Targeted Drug Delivery: SW43 as a Chemical Conjugation Scaffold

Groups developing sigma‑2–targeted antibody‑free drug conjugates should procure SW43 as the vector component, given its demonstrated capacity to form chemically stable conjugates with both doxorubicin (SW43‑DOX) and SMAC mimetics (SW III‑123/SW IV‑134) while maintaining sigma‑2 binding affinity (conjugate Ki = 22.6 nM, selectivity ratio = 253) . Published EC₅₀ reductions of 2‑ to >10‑fold across hepatocellular, pancreatic, colorectal, and ovarian cancer cell lines validate its utility as a tumor‑targeted delivery ligand .

ROS‑Dependent Apoptosis Mechanistic Studies in Carcinoma Cells

Researchers dissecting ROS‑dependent versus caspase‑driven cell death pathways should select SW43 as a model sigma‑2 ligand because it strongly induces ROS (comparable to SRM) while also activating caspase‑3 (2.4‑fold), providing a single tool that simultaneously engages oxidative stress and executioner caspase pathways . The distinct ROS‑induction profile of SW43 versus SV119 (negligible ROS) enables pairwise comparative experimental designs that isolate oxidative stress contributions to cytotoxicity .

Ovarian Cancer Targeted Small‑Molecule Conjugate Development

Teams advancing sigma‑2–targeted therapies for platinum‑resistant ovarian cancer should base their conjugate design on SW43, as the SW III‑123 conjugate achieved EC₅₀ values of 2.3–4.0 µM across SKOV‑3, CaOV‑3, and BG‑1 cell lines, whereas the unconjugated SMAC mimetic component was completely inactive (EC₅₀ > 100 µM) . This >25‑fold potency gain, combined with the demonstrated sigma‑2 receptor‑dependent internalization mechanism, makes SW43 the best‑characterized ligand for initiating ovarian cancer‑targeted drug delivery projects .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for SW43

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.